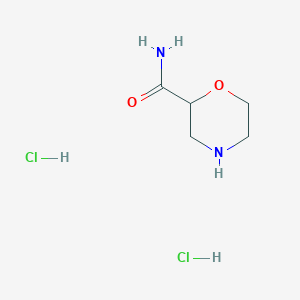
3-氨基-4-(丁氨基)苯甲酸乙酯
描述
Ethyl 3-amino-4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)-benzoic acid . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of Ethyl 4-(butylamino)benzoate involves placing 16.5 g of ethyl p-aminobenzoate and 7.2 g of n-butyraldehyde in a hydrogenation reactor. Then, 118.6 g of methanol and 0.36 g of a 5% palladium carbon catalyst are added to raise the temperature to 55 degrees. The pressure is maintained at 6 kg, and hydrogen is supplied to carry out a hydrogenation reaction .
Molecular Structure Analysis
The molecular formula of Ethyl 4-(butylamino)benzoate is C13H19NO2 . It has an average mass of 221.296 Da and a monoisotopic mass of 221.141586 Da .
Chemical Reactions Analysis
Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)-benzoic acid and is used in chemical synthesis . It can be produced by the condensation (butylation) of ethyl p-aminobenzoate (benzocaine) with butyraldehyde in the presence of sodium sulfonate .
科学研究应用
合成和潜在应用
- 3-氨基-4-(丁氨基)苯甲酸乙酯和类似化合物通常参与复杂分子的合成。例如,衍生物 3-(苄氨基)-2,2-二氟-4-甲基戊酸乙酯被合成,可作为蛋白酶抑制剂 (Angelastro 等,1992)。
氢键超分子结构
- 4-(5-氨基-3-甲基-1H-吡唑-1-基)苯甲酸乙酯(一种相关化合物)的分子表现出独特的氢键结构,这对于理解晶体学中的分子相互作用非常重要 (Portilla 等,2007)。
在埃德因类似物合成中的作用
- 3-氨基-4-(丁氨基)苯甲酸乙酯的衍生物(3R,4S)-和 (3S,4S)-4-[(苄氧羰基)氨基]-5-[(叔丁氧羰基)氨基]-3-羟基戊酸乙酯已被合成用于埃德因类似物的合成,展示了其在开发复杂生化化合物中的作用 (Czajgucki 等,2003)。
抗菌剂的开发
- 一些 3-氨基-4-(丁氨基)苯甲酸乙酯的衍生物已被探索其作为抗菌剂的潜力。这包括 4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸乙酯等化合物 (Desai 等,2007)。
新型抗幼激素剂的合成
- 另一种衍生物 4-[2-(叔丁基羰基氧基)丁氧基]苯甲酸乙酯已被合成作为新型抗幼激素剂。发现它能诱导家蚕(Bombyx mori)早熟变态,这是幼激素缺乏的明显迹象,突出了其在昆虫发育研究中的潜在用途 (Kuwano 等,2008)。
参与化学酶促过程
- 开发了一种化学酶促过程来生产手性 β-氨基酸酯,(S)-3-(苄氨基)丁酸乙酯,展示了 3-氨基-4-(丁氨基)苯甲酸乙酯的衍生物如何用于先进的合成生物学和化学 (Strompen 等,2013)。
作用机制
Target of Action
Ethyl 3-amino-4-(butylamino)benzoate, a benzoate compound, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By acting on these channels, Ethyl 3-amino-4-(butylamino)benzoate can influence the transmission of signals in the nervous system .
Mode of Action
Ethyl 3-amino-4-(butylamino)benzoate interacts with its targets by binding to specific parts of the sodium ion channels on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, Ethyl 3-amino-4-(butylamino)benzoate can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 3-amino-4-(butylamino)benzoate is the nerve impulse conduction pathway. By blocking the sodium ion channels, Ethyl 3-amino-4-(butylamino)benzoate disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses . This disruption leads to a loss of local sensation, providing an anesthetic effect .
Result of Action
The molecular and cellular effects of Ethyl 3-amino-4-(butylamino)benzoate’s action result in a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment, providing temporary relief from pain . The results of biological activity experiments have shown that Ethyl 3-amino-4-(butylamino)benzoate and similar compounds have a good local anesthetic effect .
未来方向
属性
IUPAC Name |
ethyl 3-amino-4-(butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPIUQJSJWGCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 3-amino-4-(butylamino)benzoate in the synthesis of antiproliferative benzimidazole derivatives?
A1: Ethyl 3-amino-4-(butylamino)benzoate serves as a crucial starting material in the microwave-assisted synthesis of a series of N-sec/tert-butyl 2-arylbenzimidazole derivatives []. These derivatives were subsequently tested for their antiproliferative activity against specific breast cancer cell lines.
Q2: How effective was the microwave-assisted synthesis using ethyl 3-amino-4-(butylamino)benzoate?
A2: The research highlighted the efficiency of this method. The reaction of ethyl 3-amino-4-(butylamino)benzoate with various substituted metabisulfite adducts of benzaldehyde under microwave irradiation yielded the targeted benzimidazole derivatives in high yields (85–96%) within a very short reaction time of 2–3.5 minutes []. This underscores the potential of this synthetic approach for developing novel benzimidazole-based compounds for further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1426315.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426321.png)
![3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426322.png)
![4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426323.png)
![3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426325.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)



![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)
